8-(furan-2-ylmethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Beschreibung
The compound 8-(furan-2-ylmethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, a scaffold extensively investigated for its central nervous system (CNS) activity, particularly as serotonin receptor modulators. Structurally, it features:
- Furan-2-ylmethyl substitution at position 8, introducing an aromatic heterocyclic moiety.
- 1,7-Dimethyl groups, which stabilize the purine core and influence metabolic stability.
Eigenschaften
IUPAC Name |
6-(furan-2-ylmethyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-12(2)7-8-22-17(25)15-16(21(4)19(22)26)20-18-23(13(3)10-24(15)18)11-14-6-5-9-27-14/h5-6,9-10,12H,7-8,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKAVQGOHSEJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
The compound interacts with nanoluciferase, extending the range of bioluminescence substrates . This interaction enhances the bioluminescence properties of nanoluciferase, making it a valuable tool for in vitro and in vivo biological evaluations .
Biochemical Pathways
The compound’s interaction with nanoluciferase affects the bioluminescence pathways. By extending the range of bioluminescence substrates, it broadens the application of nanoluciferase bioluminescence techniques .
Result of Action
The result of the compound’s action is an enhancement of the bioluminescence properties of nanoluciferase. This enhancement can broaden the application of nanoluciferase bioluminescence techniques, especially for in vivo bioluminescent imaging .
Biologische Aktivität
8-(Furan-2-ylmethyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological research. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.5 g/mol. The IUPAC name is 6-(furan-2-ylmethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione. The structure includes furan and imidazole moieties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 6-(furan-2-ylmethyl)-4,7-dimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The compound may modulate these targets' activities, leading to significant biological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Activity
Studies have shown that derivatives of imidazo[2,1-f]purine compounds can inhibit cancer cell proliferation. In vitro assays demonstrated that the compound could induce apoptosis in specific cancer cell lines by activating caspase pathways.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial potential against various pathogens. Preliminary data suggest it may inhibit the growth of certain bacteria and fungi.
3. Anti-inflammatory Effects
In vivo studies have indicated that this compound may possess anti-inflammatory properties. It was observed to reduce inflammatory markers in animal models of inflammation.
Case Studies
Several studies have provided insights into the biological activity of this compound:
Case Study 1: Anticancer Assay
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlated with higher concentrations of the compound.
Case Study 2: Antimicrobial Testing
The compound was tested against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. Results showed significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
Case Study 3: Anti-inflammatory Research
In a murine model of induced paw edema, administration of the compound significantly reduced paw swelling compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Vergleich Mit ähnlichen Verbindungen
A. Substituent Effects on Receptor Binding
- Arylpiperazinylalkyl Chains (e.g., 3i, AZ-853, AZ-861): Fluorophenyl or trifluoromethylphenyl groups enhance 5-HT1A/5-HT7 affinity via π-π stacking and hydrophobic interactions. The trifluoromethyl group in AZ-861 increases receptor activation potency compared to AZ-853’s fluorophenyl .
- Furan-2-ylmethyl vs.
- Isopentyl vs. Shorter Alkyl Chains : The branched isopentyl group likely increases lipophilicity (logP) compared to linear alkyl chains (e.g., butyl in AZ-853), possibly enhancing brain uptake but risking faster CYP450-mediated metabolism .
B. Functional Outcomes
- Antidepressant Efficacy : AZ-853’s superior brain penetration correlates with stronger in vivo effects despite AZ-861’s higher in vitro potency, underscoring pharmacokinetic importance .
- Safety Profiles: AZ-853 induces weight gain and hypotension via α1-adrenolytic activity, while AZ-861 causes lipid disturbances, highlighting substituent-dependent side effects .
Enzyme Inhibition and Multi-Target Profiles
- PDE4B/PDE10A Inhibition: Compound 5’s dihydroisoquinolinyl group enables dual 5-HT1A/PDE4B activity, suggesting structural flexibility for hybrid therapies .
- PPARγ Agonism (CB11): Anti-cancer analogs like CB11 demonstrate the scaffold’s versatility beyond CNS applications, driven by aminophenyl substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
